Ethyl 2-(2,4-dibromophenoxy)acetate
Description
Historical Context and Significance of Phenoxyacetate (B1228835) Derivatives in Chemical Synthesis and Biological Studies
The foundational structure, phenoxyacetic acid, is an organic compound first prepared in 1880 through the reaction of sodium phenolate (B1203915) and sodium chloroacetate. mdpi.com While phenoxyacetic acid itself has limited direct application, its derivatives have become immensely important. mdpi.com The initial significant breakthrough came in the 1940s with the discovery of the herbicidal properties of chlorinated phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA). orgsyn.org These compounds function as synthetic auxins, inducing uncontrolled growth and leading to the death of broadleaf weeds, a discovery that revolutionized agriculture. orgsyn.org
Beyond agriculture, phenoxyacetic acid derivatives are crucial building blocks in the synthesis of a wide array of compounds. ambeed.comnih.gov They are utilized in the manufacturing of pharmaceuticals, fungicides, and dyes. nih.gov In medicinal chemistry, the phenoxyacetate scaffold is a component of various biologically active molecules. Research has demonstrated that derivatives of phenoxyacetic acid exhibit a range of pharmacological activities, including anti-mycobacterial, anti-inflammatory, and potential anti-cancer properties. nih.govchemicalbook.com The synthesis of these derivatives typically involves the etherification of a phenol (B47542) with an ester of a haloacetic acid, such as ethyl bromoacetate. mdpi.comchiralen.com
Overview of Halogenated Aromatic Ethers, with a Focus on Brominated Analogues, in Natural Products and Synthetic Libraries
Halogenated aromatic ethers are a class of compounds where one or more hydrogen atoms on an aromatic ring, connected to an ether linkage, are replaced by halogen atoms. These compounds are significant in both natural product chemistry and synthetic chemical libraries due to the profound effect that halogenation can have on a molecule's physical, chemical, and biological properties.
Brominated aromatic ethers are particularly noteworthy. Nature, especially the marine environment, is a prolific source of these compounds. bldpharm.com Marine organisms, living in a bromide-rich environment, have evolved enzymatic pathways to produce a diverse array of over 2,200 organobromine compounds. bldpharm.com Among these are polybrominated diphenyl ethers (PBDEs), which have been isolated from marine bacteria, algae, and sponges. bldpharm.combldpharm.com These natural products are of significant interest due to their bioaccumulation in the food chain and their diverse biological activities. bldpharm.combldpharm.com
In the realm of synthetic chemistry, the introduction of bromine atoms into an aromatic ether scaffold is a key strategy for modulating a molecule's properties. Bromine atoms can alter the electronic distribution, lipophilicity, and metabolic stability of a compound, which is of particular importance in drug discovery and the development of agrochemicals. The carbon-bromine bond also serves as a versatile synthetic handle, enabling further molecular modifications through reactions like cross-coupling, which are fundamental in building complex molecular architectures. Consequently, brominated aromatic ethers are prevalent in synthetic libraries designed for screening for new bioactive compounds.
Rationale for Comprehensive Academic Investigation of Ethyl 2-(2,4-dibromophenoxy)acetate and Structurally Related Scaffolds
The academic investigation into this compound is driven by the convergence of the established significance of the phenoxyacetate core and the unique properties imparted by bromine substitution. While the parent phenoxyacetate structure is a well-explored scaffold in herbicides and pharmaceuticals, the specific influence of a 2,4-dibromo substitution pattern on its chemical reactivity and biological activity warrants detailed study.
The rationale for a comprehensive investigation can be broken down as follows:
Exploring Structure-Activity Relationships: The precise placement and number of halogen atoms on the aromatic ring can dramatically alter the biological efficacy of phenoxyacetate derivatives. A systematic study of compounds like this compound allows researchers to understand how the size, electronegativity, and position of the bromine atoms affect interactions with biological targets. This knowledge is crucial for the rational design of new, more potent, and selective herbicides, pesticides, or therapeutic agents. nih.gov
Probing Physicochemical Properties: The introduction of two bromine atoms is expected to significantly increase the lipophilicity and molecular weight of the phenoxyacetate scaffold. Investigating these changes is fundamental to predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile, which is a key consideration in drug development.
Synthetic Utility: As a halogenated aromatic compound, this compound can serve as a versatile intermediate in organic synthesis. The bromine atoms can be replaced or modified through various chemical reactions, providing a pathway to a library of more complex molecules that would be otherwise difficult to synthesize. This makes it a valuable building block for creating novel chemical entities for screening in various applications.
Comparison with Natural Products: The dibromophenoxy moiety is found in some marine natural products that exhibit interesting biological activities. Synthesizing and studying this compound and related structures can provide insights into the mode of action of these natural products and potentially lead to the development of synthetic analogues with improved properties.
In essence, the comprehensive academic investigation of this compound is a logical step in the broader exploration of halogenated aromatic compounds and phenoxyacetate derivatives, with the potential to yield fundamental chemical knowledge and new practical applications.
Properties
IUPAC Name |
ethyl 2-(2,4-dibromophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKHSXCWPAOOSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 2,4 Dibromophenoxy Acetate
Strategies for Phenoxyacetate (B1228835) Moiety Construction
Alkylation Approaches Utilizing Ethyl Bromoacetate as a Key Reagent
A primary and widely used method for constructing the phenoxyacetate moiety is through the O-alkylation of a corresponding phenol (B47542). This reaction, a variation of the Williamson ether synthesis, involves the nucleophilic substitution of a halide from an alpha-halo ester by a phenoxide ion. In the context of Ethyl 2-(2,4-dibromophenoxy)acetate, this involves the reaction of 2,4-dibromophenol (B41371) with ethyl bromoacetate. nih.gov
The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), which deprotonates the phenol to form the more nucleophilic phenoxide. chemspider.com Polar aprotic solvents are often employed to facilitate the reaction. Studies on similar alkylations have shown that solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (CH₃CN) can significantly influence the reaction yield. walisongo.ac.idwalisongo.ac.id For instance, the alkylation of eugenol with a similar reagent, ethyl chloroacetate, showed markedly different yields depending on the solvent used. walisongo.ac.id
The general scheme for this alkylation is as follows: 2,4-dibromophenol reacts with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetonitrile) under reflux to yield this compound.
A typical procedure involves stirring the 2,4-dibromophenol with potassium carbonate in acetonitrile, followed by the addition of ethyl bromoacetate and heating the mixture to reflux. chemspider.com The reaction progress is monitored, and upon completion, the product is isolated through filtration and extraction.
Esterification and Condensation Reaction Pathways
An alternative strategy involves the initial formation of 2,4-dibromophenoxyacetic acid, followed by its esterification with ethanol. This two-step process begins with the condensation of 2,4-dibromophenol and a chloroacetic acid salt.
Subsequently, the resulting 2,4-dibromophenoxyacetic acid is esterified. The Fischer esterification is a classic and effective method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol (ethanol in this case) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or tosic acid. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product (the ester), an excess of the alcohol is used, and the water formed during the reaction is often removed. masterorganicchemistry.com
The equation for the Fischer esterification step is: 2,4-dibromophenoxyacetic acid + Ethanol ⇌ this compound + Water (in the presence of an acid catalyst)
This pathway offers an alternative where the phenoxyacetic acid intermediate can be isolated and purified before the final esterification step, potentially leading to a higher purity final product.
Regioselective Bromination Techniques for 2,4-Dibromophenoxy Installation
The introduction of two bromine atoms at the specific 2 and 4 positions of the phenoxy ring is a crucial aspect of the synthesis. This can be accomplished either by starting with pre-brominated phenol or by brominating a precursor molecule like ethyl phenoxyacetate.
If starting with phenol, it is first converted to 2,4-dibromophenol. The hydroxyl group of phenol is a strongly activating ortho-, para-director, making direct bromination potentially difficult to control and prone to over-bromination to form 2,4,6-tribromophenol (B41969). However, conducting the bromination in a non-ionic solvent like carbon tetrachloride can help control the reaction. google.com
Alternatively, one can start with ethyl phenoxyacetate and perform an electrophilic aromatic bromination. The phenoxy group (-O-CH₂-COOEt) is also an ortho-, para-director. Achieving the desired 2,4-dibromo substitution requires careful selection of the brominating agent and reaction conditions to ensure high regioselectivity and prevent unwanted side products. mdpi.com Various brominating agents, such as N-bromosuccinimide (NBS) or tetraalkylammonium tribromides, have been developed to provide greater control and selectivity in aromatic brominations compared to elemental bromine. mdpi.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing costs and reaction time. Key parameters for optimization include temperature, catalyst concentration, solvent choice, and reactant molar ratios.
For the alkylation pathway, the choice of solvent has a profound impact on reaction efficiency. The following table, based on a study of a similar alkylation reaction, illustrates the effect of different polar aprotic solvents on product yield. walisongo.ac.id
| Solvent | Yield (%) |
| N,N-dimethylformamide (DMF) | 91 |
| Dimethyl sulfoxide (DMSO) | 51 |
| Acetonitrile (CH₃CN) | 47 |
This interactive table is based on data from the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate and serves as an illustrative example of solvent effects in similar reactions.
For the esterification pathway, factors such as temperature and catalyst amount are critical. Studies on ethyl acetate (B1210297) synthesis show that increasing the reaction temperature generally increases the conversion rate up to an optimal point, beyond which side reactions or reactant evaporation may lower the yield. mdpi.comhillpublisher.com Similarly, the molar ratio of reactants is crucial; using an excess of the alcohol can shift the reaction equilibrium to favor ester formation. dergipark.org.tr
| Parameter | Optimal Range/Value | Effect on Yield |
| Temperature (°C) | 80-85 | Maximum yield achieved; higher temperatures may promote side reactions. hillpublisher.com |
| Reactant Molar Ratio (Alcohol:Acid) | 5:1 | Higher alcohol concentration shifts equilibrium, increasing conversion. dergipark.org.tr |
| Catalyst Amount (wt%) | 1% | Sufficient for high conversion without excessive side reactions. dergipark.org.tr |
This interactive table is based on data from general ethyl acetate synthesis optimization studies and illustrates key parameters.
Green Chemistry Principles in the Synthesis of Aryl Phenoxyacetates
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. nih.gov
The core principles applicable to this synthesis include:
Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov
Atom Economy: The alkylation pathway generally has a better atom economy than multi-step routes that involve protection and deprotection.
Less Hazardous Chemical Synthesis: Whenever possible, synthetic methods should use and generate substances that possess little or no toxicity. youtube.com This includes avoiding highly toxic solvents like carbon tetrachloride and hazardous reagents like liquid bromine in favor of safer alternatives like NBS. mdpi.com
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. nih.gov Research into using greener solvents, such as ionic liquids, or performing reactions under solvent-free conditions is an active area of green chemistry. google.com
Design for Energy Efficiency: Energy requirements should be minimized. nih.gov Microwave-assisted synthesis, for example, can often dramatically reduce reaction times and energy consumption compared to conventional heating.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are only required in small amounts and can carry out a single reaction many times. nih.gov The use of acid catalysts in esterification is a prime example.
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. nih.gov A direct alkylation of 2,4-dibromophenol is preferable to a route that might involve protecting other functional groups.
By integrating these principles, the synthesis of aryl phenoxyacetates can be made more efficient, safer, and more environmentally benign.
Synthesis and Exploration of Diverse Derivatives and Analogues of the Ethyl 2 2,4 Dibromophenoxy Acetate Scaffold
Modification of the Ester Moiety and Alkyl Chain Length
The ester group and the adjoining alkyl chain of ethyl 2-(2,4-dibromophenoxy)acetate are primary sites for structural modification to modulate the physicochemical properties of the molecule. Standard esterification and transesterification reactions can be employed to introduce a variety of alkyl and aryl substituents in place of the ethyl group. For instance, reacting 2,4-dibromophenoxyacetic acid with different alcohols (e.g., methanol, propanol, butanol) under acidic catalysis yields the corresponding methyl, propyl, and butyl esters. google.com
Similarly, the length of the alkyl chain connecting the phenoxy group to the ester can be varied. This is typically achieved by using different α-haloalkanoates in the initial Williamson ether synthesis with 2,4-dibromophenol (B41371). For example, using ethyl 2-bromopropionate or ethyl 2-bromobutyrate (B1202233) would result in analogues with methyl or ethyl substituents on the α-carbon of the acetate (B1210297) moiety, respectively. These modifications can influence the lipophilicity, steric hindrance, and ultimately the biological activity of the resulting compounds.
A general synthetic route for such modifications is outlined below:
Derivatization through Functional Group Interconversions on the Phenoxy Ring
The two bromine atoms on the phenoxy ring of this compound are key handles for a multitude of functional group interconversions. These transformations can dramatically alter the electronic and steric properties of the aromatic ring. For example, one or both bromine atoms can be replaced by other functional groups through nucleophilic aromatic substitution, although this often requires harsh reaction conditions.
More commonly, the bromine atoms serve as precursors for organometallic intermediates, which can then be reacted with various electrophiles. For instance, lithium-halogen exchange followed by quenching with an appropriate electrophile can introduce a wide range of substituents.
Incorporation of the 2,4-Dibromophenoxyacetate Core into Complex Heterocyclic Systems
The 2,4-dibromophenoxyacetate scaffold can be integrated into more complex molecular architectures, particularly heterocyclic systems, which are prevalent in medicinal chemistry. This can be achieved by using the core structure as a building block in various cyclization reactions.
Pyrazole (B372694) Derivatives from Related Precursors
While direct cyclization of this compound into a pyrazole is not straightforward, related precursors bearing the 2,4-dibromophenoxy moiety can be utilized. mdpi.comnih.govhilarispublisher.comias.ac.inresearchgate.net For example, a common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comhilarispublisher.com A 1,3-dicarbonyl compound containing the 2,4-dibromophenoxy group could be synthesized and subsequently reacted with hydrazine to form the corresponding pyrazole. The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones. mdpi.com
Thiazole (B1198619) and Quinazoline (B50416) Systems with Incorporated Phenoxy Ether Moieties
The synthesis of thiazole and quinazoline derivatives often involves multi-step sequences where a phenoxy ether moiety can be incorporated. acs.orgmdpi.comnih.govopenmedicinalchemistryjournal.comnih.gov For thiazole synthesis, a common route is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. A 2,4-dibromophenoxyacetyl-substituted α-haloketone could serve as a precursor in this reaction.
For quinazolines, a variety of synthetic methods exist, often starting from anthranilic acid derivatives. openmedicinalchemistryjournal.com A 2,4-dibromophenoxyacetyl group could be introduced onto the aniline (B41778) nitrogen or another position of the quinazoline ring system through appropriate functionalization. The incorporation of a 4-phenoxy group onto the quinazoline core has been shown to provide a favorable angle for biological interactions. nih.gov
Polyhydroquinoline Synthesis Featuring Dibromophenyl Substituents
Polyhydroquinolines can be synthesized via the Hantzsch reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, a dimedone or another active methylene (B1212753) compound, and an ammonium (B1175870) salt. nih.govacs.orgresearchgate.netjsynthchem.comrsc.org To incorporate the 2,4-dibromophenyl substituent, 2,4-dibromobenzaldehyde (B1584873) can be used as the aldehyde component in this reaction. While this does not directly utilize this compound, it demonstrates a strategy to incorporate the key dibromophenyl feature into a polyhydroquinoline scaffold. The synthesis of polyhydroquinoline derivatives can be achieved through an unsymmetrical Hantzsch reaction using a dibromo-substituted benzaldehyde. nih.govacs.org
Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Diversification (e.g., Suzuki-Miyaura coupling)
The bromine atoms on the phenoxy ring of this compound are ideal substrates for palladium-catalyzed cross-coupling reactions, offering a powerful tool for scaffold diversification. libretexts.orgyoutube.comtcichemicals.com The Suzuki-Miyaura coupling, in particular, is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl halide. acs.orgresearchgate.netacs.orgresearchgate.netrsc.org
In the context of this compound, one or both bromine atoms can be selectively coupled with a wide range of boronic acids or their esters to introduce new aryl or alkyl groups. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be tuned to control the selectivity and yield of the mono- or di-coupled products. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Ethyl 2-(2-bromo-4-phenylphenoxy)acetate | researchgate.net |
| This compound | Methylboronic acid | PdCl₂(dppf) | Ethyl 2-(2-bromo-4-methylphenoxy)acetate | researchgate.net |
| This compound | Naphthalene-2-boronic acid | Pd(OAc)₂/SPhos | Ethyl 2-(2-bromo-4-(naphthalen-2-yl)phenoxy)acetate | acs.org |
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound
This approach allows for the systematic exploration of the chemical space around the 2,4-dibromophenoxyacetate scaffold, leading to the generation of diverse libraries of compounds for various applications.
Biologically Inspired Analogues and Natural Product Mimicry
The structural architecture of this compound is not an isolated construct of synthetic chemistry; rather, it belongs to a class of compounds that finds deep-seated inspiration in the vast repository of marine natural products. The world's oceans harbor a tremendous diversity of life, and marine organisms, particularly algae and sponges, are known to produce a rich array of halogenated secondary metabolites as part of their chemical defense mechanisms. nih.govmdpi.com Among these are the bromophenols (BPs), a significant class of compounds that has garnered substantial attention for their structural novelty and pronounced biological activities. nih.govnih.gov
The discovery of relatively simple molecules such as 2,4-dibromophenol and 2,4,6-tribromophenol (B41969) in marine algae provides a natural precedent for the 2,4-dibromophenyl moiety present in the this compound scaffold. nih.gov These simple natural bromophenols have been reported to possess a range of bioactivities, including antioxidant, antimicrobial, and anticancer effects, making them attractive starting points for drug discovery and development. nih.govresearchgate.net
More complex natural products have also been identified that bear a striking resemblance to the core structure of this compound. A prominent example is the family of polybrominated diphenyl ethers (PBDEs) isolated from marine sponges of the Dysidea species. nih.govmdpi.com Certain naturally occurring PBDEs, such as 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol, incorporate the 2,4-dibromophenoxy unit itself. mdpi.com The existence of these molecules in nature provides a direct biological blueprint and rationale for the synthesis of simplified analogues. The core idea behind natural product mimicry is to capture the essential structural features responsible for biological activity (the "pharmacophore") in a simpler, more synthetically accessible molecule, while jettisoning the structural complexity that can make total synthesis of the natural product itself impractical for large-scale application. acs.org
Inspired by these marine-derived scaffolds, researchers have actively pursued the synthesis of diverse derivatives. This approach involves using the natural bromophenols as models or leads to create new compounds with potentially enhanced or more specific biological activities. encyclopedia.pubresearchgate.net For example, studies have described the synthesis of brominated polyphenols with lactam fragments and diaryl methane (B114726) structures as analogues of natural marine compounds. researchgate.netmdpi.com These synthetic explorations aim to delineate the structure-activity relationships (SAR), determining which parts of the molecule, such as the number and position of bromine atoms or the nature of the side chain, are critical for a given biological effect. nih.govencyclopedia.pub The ethyl acetate side chain in this compound represents such a synthetic modification, replacing the more complex ethers or other substituents found in nature with a group known to be readily metabolized by cellular enzymes, potentially releasing a bioactive carboxylic acid.
The following table summarizes representative examples of marine-derived bromophenols that serve as inspiration and the types of synthetic analogues being explored, highlighting the interplay between natural product discovery and synthetic chemistry.
Table 1: Representative Natural Bromophenols and Their Synthetic Analogues
| Compound Name/Class | Natural Source (Example) | Type | Key Structural Feature(s) | Investigated Biological Activity of Natural Product or Analogue | Citation(s) |
| 2,4-Dibromophenol | Marine Algae (Rhodomela confervoides) | Natural Product | Simple monocyclic bromophenol | Antibacterial, Endocrine disruption | nih.gov |
| Polybrominated Diphenyl Ethers (PBDEs) | Marine Sponges (Dysidea sp.) | Natural Product | Dibromophenoxy ether core | Anticancer, Antibacterial | nih.govmdpi.com |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Red Algae (Odonthalia corymbifera) | Natural Product | Brominated diphenyl ether | α-glucosidase inhibition | researchgate.netresearchgate.net |
| Bromophenols with Lactam Moieties | N/A | Synthetic Analogue | Brominated phenol (B47542) with lactam fragment | Antibacterial | researchgate.net |
| Diaryl Methane Bromophenols | N/A | Synthetic Analogue | Two brominated aryl rings linked by a methane bridge | Carbonic Anhydrase & Acetylcholinesterase Inhibition | mdpi.com |
| Brominated Indole-3-Glyoxylamides | N/A | Synthetic Analogue (Marine Inspired) | Brominated indole (B1671886) core | α-synuclein binding (related to neurodegenerative disease) | mdpi.com |
Computational Chemistry and Molecular Modeling Studies of Ethyl 2 2,4 Dibromophenoxy Acetate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. DFT methods have been successfully applied to study related ester and phenoxy compounds, providing a reliable framework for understanding Ethyl 2-(2,4-dibromophenoxy)acetate. researchgate.net
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. schrodinger.comresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required for electronic excitation. schrodinger.com For this compound, DFT calculations can predict these energy levels. The presence of electronegative bromine and oxygen atoms is expected to lower the energy of the molecular orbitals compared to unsubstituted analogues.
The Molecular Electrostatic Potential (MEP) map is another crucial output of DFT calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. pearson.com For this compound, the MEP map would show negative potential (typically colored red) around the carbonyl oxygen and ether oxygen atoms, indicating these are sites susceptible to electrophilic attack. The bromine atoms would also exhibit regions of negative potential. Conversely, positive potential (blue) would be located around the hydrogen atoms, particularly those of the ethyl group. pearson.com Studies on the related ethyl 2-(2-bromophenoxy)acetate have utilized similar surface analysis to understand intermolecular interactions. researchgate.net
Table 1: Predicted Electronic Properties of this compound Note: These are hypothetical values for illustrative purposes based on typical DFT results for similar molecules.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation and characterization.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This aids in the assignment of experimental peaks, especially for complex aromatic regions.
Vibrational Frequencies: The vibrational modes of a molecule can be calculated using DFT, corresponding to the peaks observed in Infrared (IR) and Raman spectroscopy. researchgate.net A frequency calculation on the optimized structure of this compound would yield the characteristic stretching and bending frequencies. For instance, the strong carbonyl (C=O) stretch, the ether (C-O-C) stretches, and the carbon-bromine (C-Br) vibrations can be precisely located. scirp.org Comparing calculated frequencies with experimental spectra helps confirm the proposed structure and understand the molecule's vibrational dynamics. researchgate.net
Table 2: Predicted Key Vibrational Frequencies for this compound Note: Values are illustrative, based on known ranges for functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching | ~1750-1735 |
| Ether (Ar-O-CH₂) | Asymmetric Stretching | ~1250-1200 |
| Ether (CH₂-O-Et) | Symmetric Stretching | ~1050-1000 |
Quantum Chemical Descriptors and Reactivity Analysis
From the fundamental properties calculated by DFT, such as HOMO and LUMO energies, a variety of quantum chemical descriptors can be derived to analyze a molecule's reactivity. researchgate.net These global reactivity descriptors help in predicting how this compound will behave in a chemical reaction.
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electronegativity (χ) = (I + A) / 2
Electrophilicity Index (ω) = χ² / (2η)
A high chemical hardness (η) value, derived from a large HOMO-LUMO gap, indicates high stability. researchgate.net The electrophilicity index (ω) quantifies the ability of the molecule to accept electrons. The dibromo-substituted aromatic ring is expected to make this compound a moderately electrophilic compound. These descriptors are instrumental in rationalizing reaction mechanisms and predicting the molecule's interaction with other chemical species.
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. This is achieved by mapping the potential energy surface (PES) of the molecule. researchgate.net For this compound, the key dihedral angles are those around the C-O ether bond and the C-C and C-O bonds of the ethyl acetate (B1210297) moiety.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific property, such as biological activity or toxicity. nih.govnih.gov A QSAR model is a mathematical equation that can predict the activity of new, untested compounds.
To build a QSAR model for a class of compounds including this compound, one would need a "training set" of structurally similar phenoxy acetates with known experimental data (e.g., herbicidal activity or aquatic toxicity). nih.gov For each molecule in the set, a variety of molecular descriptors would be calculated, including constitutional, topological, and quantum chemical descriptors derived from DFT. Statistical methods are then used to find the best correlation between a subset of these descriptors and the observed activity. uninsubria.it Once a robust model is developed, it can be used to predict the activity of this compound, providing valuable information for prioritizing its synthesis and testing.
Molecular Dynamics Simulations for Dynamic Behavior and Ligand-Target Interactions
While DFT calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations allow for the study of a molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how this compound moves, flexes, and interacts with its environment, such as a solvent or a biological receptor.
If a potential biological target (e.g., an enzyme) for this compound were known, MD simulations could be used to model their interaction. Starting from a docked pose of the ligand in the protein's binding site, the simulation would show the stability of the complex, the key intermolecular interactions (like hydrogen bonds or halogen bonds), and the conformational changes that occur upon binding. researchgate.net This provides a dynamic picture of the ligand-target interaction, which is essential for understanding the mechanism of action and for the rational design of more potent analogues.
Mechanistic Biological Activities of Ethyl 2 2,4 Dibromophenoxy Acetate Analogues in Vitro and Molecular Level Investigations
In Vitro Antimicrobial Properties
Analogues of Ethyl 2-(2,4-dibromophenoxy)acetate, especially brominated phenoxyphenols, have demonstrated significant antimicrobial effects. These properties have been evaluated against a range of pathogenic bacteria and fungi, with further studies exploring their impact on bacterial biofilms and the underlying molecular mechanisms of action.
Research has highlighted the potent and broad-spectrum in-vitro antibacterial activity of 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol, a compound structurally analogous to this compound. This analogue, isolated from the marine sponge Dysidea granulosa, has shown remarkable efficacy against clinically significant bacteria. nih.govmdpi.com
The compound was tested against 57 strains of both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory action. nih.govmdpi.com For Gram-positive bacteria, the observed Minimum Inhibitory Concentration (MIC) range was 0.117–2.5 µg/mL. nih.govmdpi.com Against Gram-negative bacteria, the MIC range was 0.5–2 µg/mL. nih.govmdpi.com
Notably, this analogue exhibited potent activity against drug-resistant strains that pose a considerable threat to public health. This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), methicillin-sensitive Staphylococcus aureus (MSSA), and vancomycin-sensitive Enterococci (VSE). nih.govmdpi.com The in vitro antibacterial performance of this compound was found to be superior to that of linezolid, an antibiotic used for treating MRSA infections. nih.govmdpi.com These findings position 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol as a promising lead molecule for the development of new drugs to combat MRSA and VRE infections. nih.govmdpi.com
Further studies on related brominated phenoxyphenols, such as 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol and 3,4,6-tribromo-2-(2′,4′-dibromophenoxy)phenol, have confirmed broad antibacterial activity against both Gram-positive and Gram-negative pathogens, including carbapenemase-producing Enterobacter species. nih.gov
Table 1: In Vitro Antibacterial Activity of 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol
| Bacterial Type | Strains | MIC Range (µg/mL) |
| Gram-positive | 57 clinical and standard strains including MRSA, MSSA, VRE, VSE, and Bacillus spp. | 0.117–2.5 |
| Gram-negative | 57 clinical and standard strains | 0.5–2 |
Data sourced from studies on the analogue 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol. nih.govmdpi.com
In contrast to their potent antibacterial properties, investigations into the antifungal activity of these analogues have yielded different results. Preliminary testing of 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol using the agar (B569324) diffusion method showed no inhibitory effect against various fungal strains. mdpi.com
The compound was specifically tested against Candida albicans, Aspergillus fumigatus, Candida tropicalis, and Candida glabrata and was found to be inactive, even at concentrations up to 100 µg/mL. mdpi.com This suggests that the biological activity of this particular brominated phenoxyphenol is specific to bacteria. mdpi.com
Bacterial biofilm formation presents a significant challenge in treating infections due to its high resistance to conventional antibiotics. nih.gov Analogues of this compound have shown promise in combating this problem.
Studies on the marine sponge-derived compounds 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol and 3,4,6-tribromo-2-(2′,4′-dibromophenoxy)phenol revealed that they are not only bactericidal against planktonic (free-floating) cells of MRSA and Pseudomonas aeruginosa but are also effective at killing cells that are already incorporated within a biofilm. nih.gov This activity against established biofilms is a rare and valuable characteristic for an antimicrobial agent. nih.gov Interestingly, while these compounds killed the embedded bacteria, they did not affect the structural integrity of the biofilm matrix itself. nih.gov This suggests a mechanism that targets the bacterial cells directly rather than the extracellular polymeric substances that form the biofilm scaffold.
Understanding the molecular basis of action is crucial for the development of new drugs. For brominated phenoxyphenol analogues, research has begun to uncover the mechanisms by which they exert their antibacterial effects and how bacteria, in turn, may develop resistance.
Enzyme Inhibition: Bromophenols, as a class of compounds, are known to act as enzyme inhibitors. nih.gov For instance, some novel bromophenol derivatives have shown inhibitory effects against acetylcholinesterase and carbonic anhydrase. nih.govnih.gov While not directly studied for the subject compound's analogues in an antibacterial context, this general property of bromophenols suggests that enzyme inhibition could be a potential, yet unconfirmed, mechanism of their antimicrobial action. Reversible enzyme inhibition can occur through competitive or non-competitive pathways, where the inhibitor either competes with the substrate for the active site or binds to an allosteric site, respectively, altering the enzyme's function. libretexts.org
Phosphotransferase Systems (PTS): A more specific mechanism has been identified through the study of spontaneous resistance in MRSA to brominated phenoxyphenols. nih.gov The bacterial phosphoenolpyruvate:sugar phosphotransferase system (PTS) is a complex protein cascade involved in the transport and phosphorylation of sugars. nih.govnih.gov It appears that this system is also involved in the uptake of brominated phenoxyphenols into the bacterial cell. nih.gov
Genome sequencing and proteome analysis of MRSA mutants that developed resistance to these compounds revealed that resistance is mediated by the downregulation of the bacterial EIIBC phosphotransferase components, specifically scrA and mtlA . nih.gov This downregulation likely leads to a reduced uptake of the phenoxyphenol molecules, preventing them from reaching their intracellular targets and thus conferring resistance. nih.govnih.gov The PTS is generally specific to prokaryotes, making it an attractive target for developing new antibacterial drugs with potentially fewer side effects in humans. nih.gov
In Vitro Antiviral Activities
The exploration of phenoxy-containing scaffolds extends to antiviral research, although direct studies on this compound are limited. Investigations have been carried out on broader categories of phenoxyacetic acid derivatives and other related structures.
Research into novel phenoxyacetic acid derivatives has been conducted to evaluate their potential as antiviral agents. A study involving the synthesis of several substituted phenoxyacetic acid-derived pyrazolines tested their in vitro activity against a panel of viruses. nih.gov However, these specific compounds did not demonstrate any significant selective antiviral activity, with their 50% antivirally effective concentration (EC₅₀) being less than five-fold lower than their minimum cytotoxic concentration. nih.govresearchgate.net
Other research has explored different but related chemical scaffolds. For instance, flavonoids, a class of polyphenolic compounds, have shown promising anti-HBV activities by interfering with multiple stages of the HBV life cycle, including viral entry and replication. frontiersin.org Similarly, ferulic acid derivatives have been investigated and have shown inhibitory effects on the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg) and have also been found to inhibit the replication of HBV DNA. frontiersin.org While these compounds are not direct analogues of this compound, their phenoxy-containing structures highlight the broader potential of this chemical motif in the design of novel antiviral agents.
Investigation of Antiviral Mechanism of Action
Bromophenols, a class of compounds to which this compound belongs, are recognized for their diverse biological activities, including antiviral properties. sciforum.netresearchgate.netmdpi.com These halogenated secondary metabolites are synthesized by marine algae and possess unique chemical characteristics due to the presence of bromine atoms on the phenol (B47542) ring. sciforum.netmdpi.com The antiviral activity of these compounds is closely linked to their specific chemical structure. researchgate.netmdpi.com Research indicates that bromophenols, along with other compounds like phlorotannins from marine algae, exhibit significant antiviral properties, positioning them as potential therapeutic agents. researchgate.net
Studies have shown that various derivatives of bromophenols and other related structures can be effective against a range of viruses. For instance, certain dihydroxytriphenylmethane derivatives have demonstrated significant activity against herpes simplex virus type 1 (HSV-1). nih.gov Another compound, diphyllin, has shown broad-spectrum antiviral activity against multiple enveloped RNA and DNA viruses, including tick-borne encephalitis virus, Zika virus, and rabies virus. mdpi.com Similarly, the optimization of 2,4-diaminoquinazoline derivatives has led to the discovery of potent inhibitors of the dengue virus. nih.gov While the precise antiviral mechanism of this compound is not detailed in the available literature, the general activity of the bromophenol class suggests that these compounds are promising candidates for the development of new antiviral agents. mdpi.commdpi.com
In Vitro Antiproliferative Activities (Cell Line Based Studies)
The antiproliferative effects of bromophenol analogues have been a significant area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines. mdpi.comnih.gov
Analogues of this compound have shown potential in cancer therapy by inducing apoptosis, or programmed cell death, in cancer cells. Ethyl acetate (B1210297) extracts from natural sources have been found to possess anti-leukemia properties. researchgate.netnih.gov For instance, an ethyl acetate extract from Gynostemma pentaphyllum displayed significant cytotoxicity against acute myeloid leukemia (AML) cell lines that overexpress FLT3, such as EoL-1 and MV4-11 cells. nih.gov This activity was linked to the induction of apoptosis. nih.gov
Other related brominated compounds have also been investigated for their pro-apoptotic effects. A series of polybrominated benzimidazole (B57391) derivatives demonstrated potent pro-apoptotic activity in leukemia cells. mdpi.com Specifically, 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (also known as K164 or TDB) was shown to induce apoptosis in human T lymphoblastoid CEM cells and myeloid leukemia cells. mdpi.com Similarly, other research has highlighted that thiazole (B1198619) derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. researchgate.net These findings underscore the potential of brominated heterocyclic compounds as a basis for developing new anticancer agents that function by triggering apoptosis in malignant cells, including leukemia and lymphoma.
The anticancer activity of bromophenol analogues often involves the modulation of critical cellular signaling pathways that control cell death. A primary mechanism is the induction of the intrinsic mitochondrial apoptosis pathway. nih.gov This pathway is regulated by the Bcl-2 family of proteins, where the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) determines the cell's fate. nih.gov Studies on ethyl acetate extracts have shown they can trigger apoptosis in liver cancer cells by increasing the Bax/Bcl-2 ratio and activating the caspase-9 signaling cascade, which are key events in the mitochondria-dependent pathway. nih.gov The ethyl acetate extract of Gynostemma pentaphyllum was also found to induce apoptosis in leukemia cells through the disruption of the mitochondrial membrane potential (ΔΨm) and activation of caspase-3. nih.gov
Another important mechanism is the generation of oxidative stress. The polybrominated diphenyl ether BDE-47, a related environmental compound, has been shown to induce germ cell apoptosis through oxidative stress. nih.gov This process was found to be dependent on the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov Similarly, an ethyl acetate extract of Dillenia suffruticosa was reported to induce apoptosis in MCF-7 breast cancer cells via oxidative stress generation and a mitochondria-dependent pathway. researchgate.net These studies suggest that analogues of this compound may exert their antiproliferative effects by disrupting mitochondrial function and inducing oxidative stress, leading to cancer cell death.
Analogues of this compound have been investigated for their ability to inhibit various enzymes involved in disease pathways.
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for treating type 2 diabetes and obesity. nih.gov Inhibition of PTP1B has also been identified as a potential therapeutic strategy for chronic myeloid leukemia (CML). researchgate.net Research has shown that inhibiting PTP1B can lead to the degradation of the Bcr-Abl oncoprotein, which is crucial for CML progression. researchgate.net A specific inhibitor containing a 3,5-dibromo-4-hydroxy-benzoyl moiety has been used in these studies, highlighting the potential for brominated phenols to target this enzyme. researchgate.net
Fyn Kinase: Fyn, a member of the Src family of tyrosine kinases, is implicated in the pathology of Alzheimer's disease. nih.govnih.gov It plays a role in the synaptic dysfunction triggered by amyloid-beta oligomers. nih.govresearchgate.net While the specific inhibitor saracatinib (B1683781) (AZD0530) has been repurposed for Alzheimer's trials due to its high potency against Fyn, this indicates that targeting Fyn is a viable therapeutic strategy. nih.govnih.gov
The table below summarizes the inhibitory activities of some compounds related to the structures discussed.
| Compound Class/Derivative | Target Enzyme | Disease/Pathway Context | Reference |
| Brominated Benzofuran Derivative | PTP1B | Chronic Myeloid Leukemia | researchgate.net |
| Saracatinib (AZD0530) | Fyn Kinase | Alzheimer's Disease | nih.gov, nih.gov |
Ecological Roles and Biological Functions (e.g., Antifeedant Activity in Marine Organisms)
Bromophenols, naturally occurring in marine algae, are believed to play significant ecological roles, primarily as a chemical defense mechanism. mdpi.comnih.gov These secondary metabolites can act as deterrents against other marine organisms. mdpi.comnih.gov The production of bromophenols is considered an adaptive response by algae to external environmental conditions. sciforum.netmdpi.com
Several bromophenols have demonstrated specific biological functions such as antifeedant activity. mdpi.com The presence of these compounds in algae can discourage grazing by herbivores, contributing to the survival of the algal species. Beyond their defensive roles, brominated compounds like the polybrominated diphenyl ether BDE-47 are recognized as persistent organic pollutants that can accumulate in marine organisms and cause a range of toxic effects, including lethality, immune damage, and reproductive toxicity. mdpi.com A specific tetrabrominated diphenyl ether, 3,5-dibromo-2-(2,4-dibromophenoxy)phenol, isolated from a marine sponge, was found to have pharmacological activity, inhibiting spontaneous contractile activity in the guinea-pig ileum. nih.gov This suggests that these compounds can interact with fundamental physiological processes in other organisms. nih.gov
Enzyme Modulation and Inhibition Studies in General Biochemical Pathways
The ability of bromophenol analogues to modulate enzyme activity is a key aspect of their biological function. As discussed previously, these compounds have shown inhibitory effects against specific enzymes like PTP1B and have been part of research targeting Fyn kinase. researchgate.netnih.govnih.gov The inhibition of PTP1B by brominated compounds represents a promising approach for conditions like diabetes, obesity, and certain cancers. nih.govresearchgate.net
In addition to these targets, other enzyme inhibition studies have been conducted on related chemical structures. For example, a synthetic chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, which shares the ethyl acetate tail, was investigated for its inhibitory effects on cholinesterases (AChE and BChE) and glutathione (B108866) S-transferase (GST). nih.gov Such studies, while not directly on this compound, demonstrate that the broader chemical space around phenoxyacetate (B1228835) derivatives is rich with potential enzyme inhibitors. The diverse biological activities reported for bromophenols, including antimicrobial, antioxidant, and anti-inflammatory effects, are often rooted in their ability to interact with and modulate the function of various enzymes. researchgate.netmdpi.com
Structure Activity Relationship Sar Analysis of Dibromophenoxyacetate Derivatives
Influence of Bromine Substitution Patterns on Efficacy and Selectivity
The substitution of halogen atoms on the phenoxy ring is a critical determinant of the biological activity of phenoxyacetic acids. The number and position of bromine atoms can affect the molecule's electronic properties, lipophilicity, and steric hindrance, all of which play a role in its interaction with biological targets.
Research on halogenated phenoxychalcones has indicated that bromo-substituted derivatives can exhibit superior activity compared to their chloro-analogues. For instance, in a study on phenoxychalcones, derivatives with a 4-bromo-phenoxy moiety showed better cytotoxic activity against a human breast cancer cell line than the corresponding 4-chloro-phenoxy derivatives. This suggests that the nature of the halogen atom significantly impacts biological efficacy.
In the context of phenoxyacetic acid herbicides, the position of halogen substitution is crucial for their auxin-like activity, which is responsible for their herbicidal effects in dicotyledonous plants. nih.gov For instance, 2,4-dichloro- and 2,4,5-trichlorophenoxyacetic acids are potent herbicides. While specific studies on the herbicidal efficacy of various bromine substitution patterns on phenoxyacetates are less common in recent literature, the principles derived from chlorinated analogs are informative. The 2,4-disubstitution pattern, as seen in Ethyl 2-(2,4-dibromophenoxy)acetate, is known to be effective for herbicidal activity in the chlorinated series.
Furthermore, studies on bromophenols from marine algae have highlighted the importance of the bromine substitution pattern for antimicrobial activity. For example, 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, a compound structurally related to our subject, has demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that the 2,4-dibromophenoxy moiety may contribute to antimicrobial properties. The activity of various bromophenols isolated from the red alga Odonthalia corymbifera and their synthetic derivatives has been shown to be dependent on the number and position of bromine atoms. researchgate.net
Table 1: Influence of Halogen Substitution on Biological Activity of Related Compounds
| Compound Class | Halogen Substitution | Observed Biological Activity | Reference |
| Phenoxychalcones | 4-Bromo-phenoxy | Higher cytotoxicity than 4-chloro analog | |
| Phenoxyacetic Acids | 2,4-Dichloro | Potent herbicidal (auxin-like) activity | nih.gov |
| Bromophenols | 2,4-Dibromophenoxy moiety | Potent antibacterial activity | nih.gov |
| Synthetic Bromophenols | Varied dibromo- and tetrabromo- patterns | Potent antibacterial and antifungal activity | researchgate.net |
Effects of Ester Group Modifications and Substituent Variations on Biological Profiles
The ester group of this compound and other phenoxyacetate (B1228835) esters is a key site for modification that can alter the compound's biological profile. The nature of the alcohol moiety in the ester can influence properties such as solubility, volatility, and the rate of hydrolysis to the active acid form within target organisms.
In the context of herbicides, phenoxyacetic acids are often applied as esters to improve their uptake by plants. The ester's lipophilicity facilitates penetration through the waxy cuticle of plant leaves. Once inside the plant, the ester is typically hydrolyzed by endogenous esterases to release the corresponding phenoxyacetic acid, which is the active herbicidal agent. The rate of this hydrolysis can be influenced by the size and structure of the alkyl group of the ester. Shorter chain esters, like the ethyl ester, are generally more volatile and are readily hydrolyzed.
Beyond simple alkyl esters, more complex modifications to the acetate (B1210297) side chain can lead to different biological activities. For example, the synthesis of novel diphenyl ether derivatives containing unsaturated carboxylates has been explored for herbicidal activity. nih.gov In this study, variations in the ester group, such as using butenoate instead of a simple acetate, were found to significantly affect the herbicidal potency and selectivity. nih.gov
Furthermore, the introduction of other functional groups on the phenoxyacetate backbone can modulate activity. For instance, the synthesis of ethyl 4-alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates has been investigated for herbicidal and fungicidal activities. The presence of different substituents on the phenoxy ring, in combination with the thiazole (B1198619) moiety, resulted in a range of biological effects.
Table 2: Effect of Ester and Side Chain Modifications on Biological Activity
| Compound Class | Modification | Observed Effect on Biological Activity | Reference |
| Diphenyl Ether Derivatives | Unsaturated carboxylate ester | Altered herbicidal activity and selectivity | nih.gov |
| Phenoxyacetamido-thiazoles | Varied phenoxy substituents | Modulated herbicidal and fungicidal activity |
Correlation of Molecular Descriptors (e.g., electronic, steric, lipophilicity) with Observed Activities
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the physicochemical properties of a molecule, described by molecular descriptors, correlate with its biological activity. For phenoxyacetate herbicides and related compounds, key descriptors include electronic parameters (such as Hammett constants, which describe the electron-donating or -withdrawing nature of substituents), steric parameters (like Taft steric parameters), and lipophilicity (often represented by the logarithm of the octanol-water partition coefficient, logP).
For auxin-type herbicides like the phenoxyacetic acids, the electronic properties of the substituents on the aromatic ring are crucial. Electron-withdrawing groups, such as halogens, at the para and ortho positions are generally associated with higher activity. The 2,4-disubstitution pattern is particularly effective.
Lipophilicity (logP) is another critical factor. A certain degree of lipophilicity is necessary for the molecule to pass through biological membranes to reach its site of action. However, excessively high lipophilicity can lead to poor bioavailability due to sequestration in lipid compartments.
Table 3: Key Molecular Descriptors and Their General Influence on the Activity of Phenoxyacetate-like Compounds
| Molecular Descriptor | General Influence on Biological Activity |
| Electronic (e.g., Hammett constant) | Electron-withdrawing substituents at ortho and para positions often enhance herbicidal activity. |
| Steric (e.g., Taft parameters) | The size and shape of substituents can influence binding to the target site. |
| Lipophilicity (logP) | An optimal level is required for membrane penetration and transport to the site of action. |
Comparative Analysis with Other Halogenated Diphenyl Ethers
Halogenated diphenyl ethers, particularly polybrominated diphenyl ethers (PBDEs), are widely known as flame retardants. Their biological effects are often related to endocrine disruption. In contrast, phenoxyacetic acids are primarily recognized as auxin-mimicking herbicides. nih.gov
However, there can be some overlap in their biological activities. For example, some diphenyl ether herbicides are known to inhibit protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis. nih.govnih.govdocumentsdelivered.com This mode of action is different from the auxin-mimicking activity of phenoxyacetic acids. Studies on novel diphenyl ether derivatives have shown potent herbicidal activity through PPO inhibition. nih.govnih.gov
Interestingly, some brominated diphenyl ether-like compounds isolated from marine organisms have shown potent antimicrobial activity. nih.gov This aligns with the potential antimicrobial properties of the 2,4-dibromophenoxy moiety discussed earlier. The structural similarity between a portion of these molecules and this compound suggests that the latter could also possess such activities.
A direct comparison of the biological profiles would depend on the specific assays conducted. For instance, in terms of herbicidal activity, the efficacy of this compound would likely be based on its ability to act as an auxin mimic, leading to unregulated growth in susceptible plants. nih.gov In contrast, the herbicidal activity of many diphenyl ethers is due to PPO inhibition, causing rapid membrane damage upon exposure to light. documentsdelivered.com
Table 4: General Comparison of Dibromophenoxyacetates and Halogenated Diphenyl Ethers
| Feature | Dibromophenoxyacetates (e.g., this compound) | Halogenated Diphenyl Ethers |
| Primary Use/Activity | Herbicides (auxin mimics) | Flame retardants, some are herbicides (PPO inhibitors) |
| Primary Mode of Action (Herbicidal) | Auxin-like activity, disrupting plant growth regulation. nih.gov | Inhibition of protoporphyrinogen oxidase (PPO). nih.govnih.govdocumentsdelivered.com |
| Other Potential Activities | Antimicrobial. | Endocrine disruption, antimicrobial. nih.gov |
Following a comprehensive search of scientific literature, there is a significant lack of specific information regarding the non-therapeutic and non-clinical applications of this compound. Research on this particular molecule is not extensive, and the available data does not align with the requested article structure.
One area of related research involves the use of a structurally similar compound, 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol, which was isolated from a marine sponge. This compound has been utilized as a chemical scaffold to generate a library of ether analogues for cytotoxic evaluation against cancer cell lines nih.gov. This highlights the potential of the dibromophenoxy core structure in developing new molecules, but the application falls within a clinical research context.
Given the scarcity of information directly pertaining to the non-therapeutic applications of this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the user's specific outline and strict exclusions.
Future Research Directions and Unanswered Questions
Development of More Efficient and Sustainable Synthetic Routes
The primary route for synthesizing Ethyl 2-(2,4-dibromophenoxy)acetate is likely the Williamson ether synthesis, a well-established method for forming ethers. This reaction would involve the nucleophilic substitution of a haloacetate, such as ethyl bromoacetate, by 2,4-dibromophenol (B41371) in the presence of a base.
A typical laboratory-scale synthesis might involve the following steps:
Reaction of 2,4-dibromophenol with a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone, DMF) to form the corresponding phenoxide salt.
Addition of ethyl bromoacetate to the reaction mixture, followed by heating to facilitate the nucleophilic substitution reaction.
Future research in this area should focus on optimizing this process to enhance its efficiency and sustainability. Key areas for investigation include:
Catalyst Development: Exploring the use of phase-transfer catalysts or novel catalytic systems to improve reaction rates and yields under milder conditions.
Green Solvents: Investigating the use of more environmentally friendly solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds.
Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.
Microwave-Assisted Synthesis: Evaluating the application of microwave irradiation to accelerate the reaction, potentially leading to shorter reaction times and increased energy efficiency.
| Parameter | Conventional Synthesis | Potential Future Improvements |
| Catalyst | Typically base-mediated | Phase-transfer catalysts, novel catalytic systems |
| Solvent | Polar aprotic solvents (e.g., DMF, acetone) | Green solvents (e.g., ionic liquids, supercritical fluids) |
| Methodology | Batch processing | Continuous flow chemistry, microwave-assisted synthesis |
| Efficiency | Moderate yields, longer reaction times | Higher yields, shorter reaction times, improved energy efficiency |
Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level
The biological activity of this compound is largely unexplored. However, the structural similarity to other biologically active phenoxyacetic acids and brominated compounds suggests that it may interact with various biological targets. For instance, some polybrominated diphenyl ethers isolated from marine sponges have demonstrated cytotoxic activity.
Future research should aim to identify the specific molecular targets and elucidate the mechanisms of action of this compound. This could involve:
High-Throughput Screening: Screening the compound against a wide range of biological targets, such as enzymes and receptors, to identify potential interactions.
Proteomics and Metabolomics: Utilizing "omics" technologies to study the global changes in protein and metabolite expression in cells or organisms exposed to the compound, providing insights into its mode of action.
Structural Biology: Employing techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its biological target, revealing the specific molecular interactions.
In Silico Modeling: Using computational docking and molecular dynamics simulations to predict and analyze the binding of the compound to potential protein targets.
Exploration of Untapped Chemical Reactivities and Transformations
The chemical reactivity of this compound is primarily dictated by the ester functional group and the dibrominated aromatic ring. While the ester can undergo typical reactions such as hydrolysis and amidation, the full scope of its chemical transformations remains to be explored.
Future research could focus on:
Hydrolysis and Saponification: Detailed kinetic studies of the hydrolysis of the ester group under various pH conditions to understand its stability and potential for conversion to the corresponding carboxylic acid.
Amidation and Transesterification: Investigating the reaction of the ester with various amines and alcohols to synthesize a library of amide and ester derivatives with potentially novel properties.
Reactions of the Aromatic Ring: Exploring the reactivity of the dibrominated phenyl ring, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to introduce further functionalization.
Photochemical Reactions: Investigating the behavior of the compound under UV irradiation to understand its photostability and potential for photochemical transformations.
Advanced Integrated Computational and Experimental Approaches for Predictive Compound Design
Computational chemistry offers powerful tools for predicting the properties and activities of molecules, thereby guiding experimental research. For this compound, an integrated computational and experimental approach could accelerate the discovery of new applications.
Future research in this area could involve:
Quantum Chemical Calculations: Using Density Functional Theory (DFT) to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and other quantum chemical parameters to understand its reactivity and spectral properties.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of related phenoxyacetate (B1228835) derivatives with their biological activities, enabling the design of more potent compounds.
Molecular Docking and Dynamics: As mentioned in section 9.2, these techniques can be used to predict binding affinities and modes of interaction with biological targets, guiding the design of new derivatives with improved selectivity and efficacy.
Hirshfeld Surface Analysis: This computational method can be used to analyze intermolecular interactions in the crystalline state, providing insights into the packing and stability of the solid form of the compound and its derivatives.
Investigation of Environmental Fate and Degradation Pathways (Purely Academic, without safety/toxicology implications)
Understanding the environmental fate of a chemical compound is crucial from an academic perspective to comprehend its persistence and transformation in various environmental compartments. Drawing parallels from studies on brominated flame retardants and other phenoxyacetic acid herbicides, the environmental fate of this compound is likely influenced by several factors.
Future academic research should investigate:
Q & A
Q. How should researchers handle solubility challenges in biological assays involving this compound?
- Methodology : Due to its hydrophobic aromatic rings, solubility is enhanced using co-solvents (e.g., DMSO:water mixtures ≤5% v/v) or β-cyclodextrin inclusion complexes (1:1 molar ratio). UV-vis spectroscopy (e.g., shifts in λmax at 260–280 nm) monitors complexation efficiency .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder in bromine positions) be resolved during structure refinement?
- Methodology : Use SHELXL for anisotropic refinement of bromine atoms, applying restraints for thermal parameters and occupancy ratios. Cross-validate with DFT-calculated electrostatic potential maps and Hirshfeld surface analysis to resolve positional ambiguities . For severe disorder, consider twinning refinement (SHELXT) or alternate space group assignments.
Q. What strategies mitigate competing side reactions (e.g., ether cleavage or debromination) during synthesis?
- Methodology :
- Temperature Control : Limit reflux temperatures to <100°C to prevent C-O bond cleavage.
- Protection of Reactive Sites : Introduce transient protecting groups (e.g., acetyl) on phenolic oxygen before esterification .
- Radical Scavengers : Add BHT (butylated hydroxytoluene, 0.1% w/w) to suppress bromine radical chain reactions .
Q. How does the electronic effect of bromine substituents influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodology : The electron-withdrawing bromine atoms activate the ester carbonyl toward nucleophilic attack. Kinetic studies (e.g., using NaOH hydrolysis) show a Hammett σ correlation: the 2,4-dibromo substitution increases hydrolysis rates by 3–5× compared to non-halogenated analogs. Computational modeling (DFT at B3LYP/6-31G*) quantifies partial positive charge on the carbonyl carbon (~+0.32 e) .
Q. What experimental designs are optimal for studying the compound’s interactions with biomolecules (e.g., enzymes or DNA)?
- Methodology :
- Fluorescence Quenching Assays : Monitor tryptophan residue interactions in proteins (e.g., BSA) using Stern-Volmer plots to calculate binding constants (K ~10 M) .
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for estrogen receptors) to predict binding poses. Validate with ITC (isothermal titration calorimetry) for ΔH and ΔS measurements .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving bromine vapors .
- Waste Disposal : Collect organic waste separately; neutralize acidic byproducts with 10% NaHCO before disposal. Partner with certified waste management services for brominated compound incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
